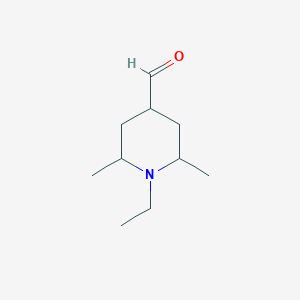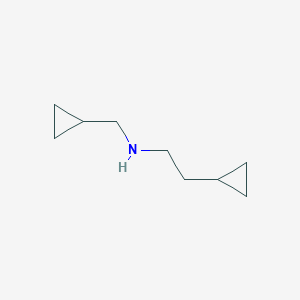![molecular formula C8H17NO B13178965 Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
Ethyl[(3-methoxycyclobutyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[(3-methoxycyclobutyl)methyl]amine is an organic compound with the molecular formula C8H17NO It is a cyclobutyl derivative, which means it contains a four-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-methoxycyclobutyl)methyl]amine typically involves the reaction of 3-methoxycyclobutanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3-methoxycyclobutanone: This can be achieved through the methoxylation of cyclobutanone using methanol and an acid catalyst.
Reaction with Ethylamine: The 3-methoxycyclobutanone is then reacted with ethylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl[(3-methoxycyclobutyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl[(3-methoxycyclobutyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl[(3-methoxycyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: A simpler analog with a similar cyclobutyl ring structure but lacking the methoxy and ethyl groups.
Methoxycyclobutane: Contains the methoxy group but lacks the amine functionality.
Ethylamine: A simpler amine without the cyclobutyl and methoxy groups.
Uniqueness
Ethyl[(3-methoxycyclobutyl)methyl]amine is unique due to its combination of a cyclobutyl ring, methoxy group, and ethylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
N-[(3-methoxycyclobutyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
XQJXZNXMAQVENP-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CC(C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
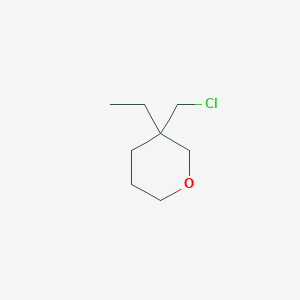

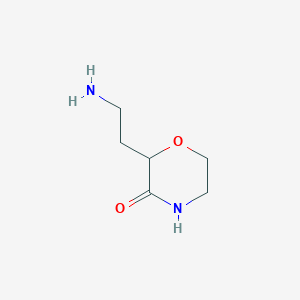
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)

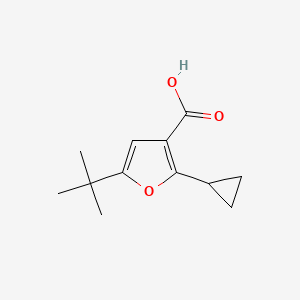
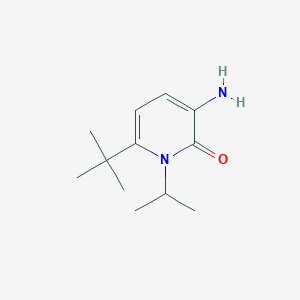
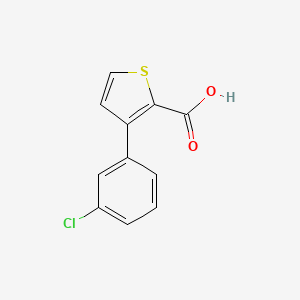
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
